KETOTIFEN FUMARATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 6 investigational indications.
See also: Ketotifen (has active moiety).
Ketotifen Fumarate
CAS No.: 34580-14-8
Cat. No.: VC21342995
Molecular Formula: C23H23NO5S
Molecular Weight: 425.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34580-14-8 |
|---|---|
| Molecular Formula | C23H23NO5S |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
| Standard InChI | InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | YNQQEYBLVYAWNX-WLHGVMLRSA-N |
| Isomeric SMILES | CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 |
| Appearance | White to Off-White Solid |
| Colorform | Crystals from ethyl acetate |
| Melting Point | 304 to 307 °F (NTP, 1992) 152-153 °C 191 °C (fumarate salt) |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Ketotifen fumarate presents as a white to pale yellow crystalline powder with specific physical and chemical properties that contribute to its pharmaceutical applications . The compound's key characteristics are summarized in Table 1.
| Parameter | Specification |
|---|---|
| CAS Number | 34580-14-8 |
| Molecular Formula | C23H23NO5S |
| Molecular Weight | 425.50 |
| Physical Appearance | White to pale yellow crystalline powder |
| pH | 3.0-4.0 (10g/l, 25°C) |
| Melting Point | Approximately 195°C |
Table 1: Physical and Chemical Properties of Ketotifen Fumarate
Structural Information
Ketotifen fumarate's chemical structure features a benzocycloheptathiophene core with specific functional groups that contribute to its pharmacological activity. The compound can also be represented as C19H19NOS- C4H4O4, highlighting its fumarate salt formulation . This structural configuration enables its binding to histamine receptors and its interaction with inflammatory mediators.
Pharmacological Properties
Mechanism of Action
Ketotifen fumarate exhibits multiple pharmacodynamic properties that collectively contribute to its therapeutic efficacy. The compound primarily functions through several mechanisms:
-
Potent and non-competitive antagonism of H1 histamine receptors
-
Stabilization of mast cells, preventing degranulation and release of inflammatory mediators
-
Inhibition of the release and/or activity of various mediators including:
Additionally, ketotifen demonstrates calcium antagonist activity and inhibits responses to platelet-activating factor from proinflammatory cells such as eosinophils . It also has the ability to alter β-adrenoreceptor density and affinity while increasing intracellular concentrations of cyclic adenosine monophosphate .
These mechanisms collectively result in the inhibition of bronchial responses to inhaled histamine, allergen, or aspirin, as well as attenuation of ocular, nasal, and dermal responses to allergens in sensitized patients .
Pharmacokinetics
Following oral administration, ketotifen fumarate demonstrates specific pharmacokinetic properties that influence its clinical application:
-
Absorption: Readily absorbed from the gastrointestinal tract with peak plasma concentrations achieved within 2-4 hours
-
Bioavailability: Approximately 50% due to significant first-pass metabolism in the liver
-
Distribution: Half-life of distribution approximately 3 hours
-
Elimination: Half-life of elimination approximately 22 hours in adults
-
Onset of action: Relatively slow, potentially requiring 4-6 weeks to achieve full prophylactic effect in certain conditions
Therapeutic Applications
Allergic Conjunctivitis Treatment
Ketotifen fumarate is widely used in the treatment of allergic conjunctivitis, primarily as a 0.025% ophthalmic solution. Clinical research has established its efficacy in alleviating ocular symptoms associated with allergic reactions . The compound effectively reduces ocular itching, hyperemia, chemosis, and lid swelling when applied topically to the affected eye .
Other Clinical Applications
Ketotifen fumarate is also employed in the management of chronic urticaria due to its antihistaminic and mast cell stabilizing properties . The European Pharmacopoeia (EP) grade of ketotifen hydrogen fumarate is suitable for personal care, cosmetic, and pharmaceutical applications .
Clinical Evidence and Efficacy Studies
Pediatric Studies
A rigorous clinical study has demonstrated the efficacy and safety of ketotifen fumarate in pediatric populations with allergic conjunctivitis. This double-masked, multicenter, fellow-eye, placebo-controlled conjunctival allergen challenge trial involved children aged 8-16 years .
The study design included:
-
Single-dose treatment phase: One drop of ketotifen fumarate 0.025% in one eye and vehicle placebo in the fellow eye
-
Multiple-dose treatment phase: Twice-daily administration for 4 weeks in qualifying subjects
-
Primary efficacy assessment: Ocular itching at 3, 7, and 10 minutes post-allergen challenge
-
Secondary assessments: Other ocular signs and symptoms at 7, 10, and 15 minutes post-dose
Results demonstrated that ketotifen fumarate significantly inhibited ocular itching compared to placebo at all post-challenge timepoints (p < 0.001) after both single and multiple doses. Additional benefits included significant reductions in hyperemia, chemosis, and lid swelling (p = 0.031) .
The safety profile was favorable, with no drug-related systemic adverse events reported. Ocular adverse events were comparable to placebo, and no subjects discontinued treatment prematurely due to adverse events .
Analytical Methods and Determination
HPLC Methods
Reverse-phase high-performance liquid chromatography (RPHPLC) has been established as a simple, fast, highly reproducible, and cost-effective method for the quantification of ketotifen fumarate in pharmaceutical formulations .
A validated isocratic RPHPLC method has been developed with the following parameters:
-
Column: Thermo C18, 250mm × 4.6mm id
-
Mobile phase: Methanol:10 mM ammonium acetate (30:70 %v/v, pH 3.5)
-
Flow rate: 1 ml/min
-
Detection wavelength: 298 nm
Validation Parameters
The RPHPLC method has been thoroughly validated with the following parameters:
| Parameter | Result |
|---|---|
| Linearity range | 5-150 ng/ml |
| Limit of detection (LOD) | 1.0 ng/ml |
| Limit of quantitation (LOQ) | 5.0 ng/ml |
| Recovery | 97.36% to 99.93% |
| Precision (% CV) | <2% (intra-day and inter-day) |
Table 2: Validation Parameters for RPHPLC Analysis of Ketotifen Fumarate
The robustness of the method has been confirmed through variations in wavelength (λmax from 376 to 370 nm), mobile phase composition (organic phase ±5%), and pH (±2) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume